Antioxidant Activity: IP3G vs. Mangiferin and Isomangiferin
IP3G exhibits a unique radical-selective antioxidant profile: it completely lacks DPPH radical scavenging activity (TEAC_DPPH = 0) while demonstrating measurable ABTS⁺⁺ and peroxyl radical scavenging (TEAC_ABTS = 1.04, TEAC_ORAC = 3.61). In contrast, the co-occurring xanthone C-glucosides mangiferin and isomangiferin are active against all three radicals. Mangiferin showed TEAC_DPPH = 0.62, TEAC_ABTS = 1.82; isomangiferin showed TEAC_DPPH = 0.57, TEAC_ABTS = 1.82 [1]. This differential DPPH inactivity of IP3G is a defining feature not shared by its closest structural analogs.
| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) – DPPH, ABTS⁺⁺, and ORAC assays |
|---|---|
| Target Compound Data | TEAC_DPPH = 0; TEAC_ABTS = 1.04; TEAC_ORAC = 3.61 |
| Comparator Or Baseline | Mangiferin: TEAC_DPPH = 0.62, TEAC_ABTS = 1.82; Isomangiferin: TEAC_DPPH = 0.57, TEAC_ABTS = 1.82 |
| Quantified Difference | IP3G shows no DPPH activity vs. 0.62 (mangiferin) and 0.57 (isomangiferin); IP3G ABTS activity is 43% lower than both comparators; ORAC value for mangiferin/isomangiferin not reported in this dataset. |
| Conditions | On-line HPLC coupled to DPPH, ABTS⁺⁺, and ORAC assays; Trolox as reference standard; compounds isolated from Cyclopia genistoides [1]. |
Why This Matters
Researchers requiring a benzophenone-derived antioxidant with a defined and narrow radical-scavenging profile—specifically excluding DPPH activity—must procure IP3G; substitution with mangiferin or isomangiferin introduces unverified DPPH activity and alters the overall antioxidant fingerprint.
- [1] Malherbe CJ, Willenburg E, de Beer D, Bonnet SL, van der Westhuizen JH, Joubert E. Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;951-952:164-171. doi:10.1016/j.jchromb.2014.01.038 View Source
